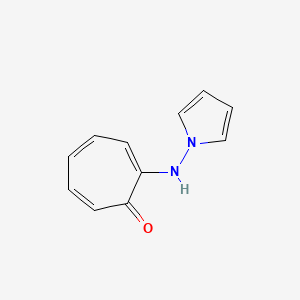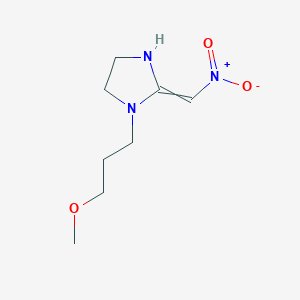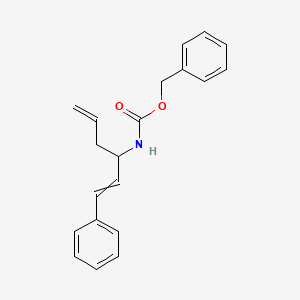
Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a hexa-1,5-diene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (1-phenylhexa-1,5-dien-3-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the hexa-1,5-diene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
類似化合物との比較
- Benzyl (1-phenylbut-3-en-1-yl)carbamate
- Benzyl (1-(4-methoxyphenyl)but-3-en-1-yl)carbamate
- Benzyl (1-(4-chlorophenyl)but-3-en-1-yl)carbamate
Comparison: Benzyl (1-phenylhexa-1,5-dien-3-yl)carbamate is unique due to its hexa-1,5-diene moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents or chain lengths. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
特性
CAS番号 |
646480-77-5 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC名 |
benzyl N-(1-phenylhexa-1,5-dien-3-yl)carbamate |
InChI |
InChI=1S/C20H21NO2/c1-2-9-19(15-14-17-10-5-3-6-11-17)21-20(22)23-16-18-12-7-4-8-13-18/h2-8,10-15,19H,1,9,16H2,(H,21,22) |
InChIキー |
CYEPXAFJFAPJPJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C=CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


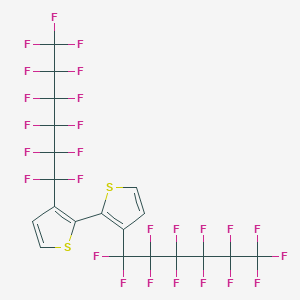
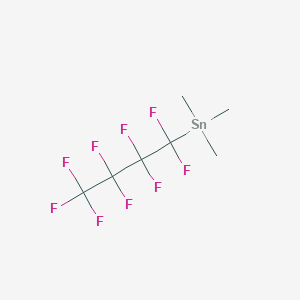
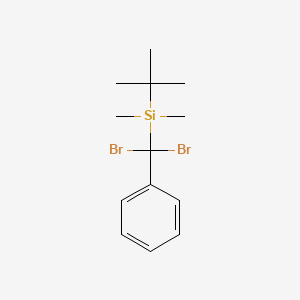
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
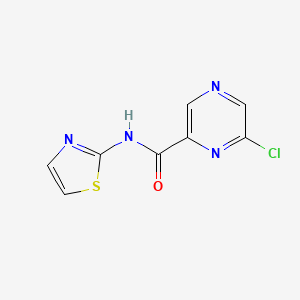


![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
